Cinnamyl propionate

Vue d'ensemble

Description

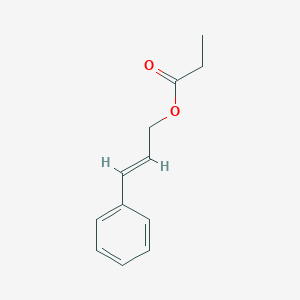

Cinnamyl propionate is an ester compound formed from cinnamyl alcohol and propionic acid. It is known for its pleasant, sweet, and floral aroma, making it a valuable ingredient in the fragrance and flavor industries. This compound is typically found in perfumes, cosmetics, and food products as a flavoring agent.

Applications De Recherche Scientifique

Cinnamyl propionate has diverse applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and enzymatic catalysis.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects due to its aromatic properties.

Mécanisme D'action

Target of Action

Cinnamyl propionate is synthesized from cinnamyl alcohol and propionic acid in the presence of a lipase biocatalyst . The primary targets of this compound are the enzymes involved in its synthesis, particularly lipase from Candida antarctica . Lipases are well-known catalysts for esterification, transesterification, and hydrolysis .

Mode of Action

This compound interacts with its targets through an esterification reaction . This reaction is performed in a solvent-free condition with cinnamyl alcohol and propionic acid using a commercial lipase . The data obtained follows a random bi-bi mechanism with inhibition by both acid and alcohol substrate .

Biochemical Pathways

The synthesis of this compound affects the esterification pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . Therefore, the pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

Its physical properties such as density, specific gravity, and refractive index have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a flavoring agent . It is a vital ingredient used for formulation in perfume, mostly in oriental fragrance type as a modifier for the more pronounced, spicy items . .

Action Environment

The synthesis of this compound is influenced by various environmental factors such as temperature, mole ratio, enzyme loading, speed of agitation, and the presence of molecular sieves . For instance, the highest conversion of this compound (87.89%) was obtained after 7 hours at optimum parameters: enzyme loading 2% (w/v), temperature 60 °C, acid to alcohol ratio 1:3, molecular sieves 6% (w/v) and agitation speed 200 rpm .

Analyse Biochimique

Biochemical Properties

Cinnamyl propionate is synthesized from cinnamyl alcohol and propionic acid in a solvent-free condition using a lipase biocatalyst . The esterification reaction involves various operating parameters such as enzyme loading, temperature, mole ratio, speed of agitation, and reusability of the enzyme . The highest conversion of this compound obtained is 87.89% after 7 hours at optimum parameters .

Cellular Effects

It is known that cinnamyl derivatives, which include this compound, have been reported to have antimicrobial and antifungal activities .

Molecular Mechanism

The molecular mechanism of this compound involves the esterification reaction of cinnamyl alcohol and propionic acid. This reaction is catalyzed by a lipase biocatalyst, specifically fermase CALB™ 10000 from Candida antarctica lipase B . The data obtained follows a random bi-bi mechanism with inhibition by both acid and alcohol substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the synthesis of this compound was observed to reach its highest conversion (87.89%) after 7 hours . The study of repeated use of the enzyme shows that it maintains 90% of its catalytic activity after six successive batches .

Metabolic Pathways

It is known that cinnamyl alcohol, a precursor to this compound, is involved in the lignin biosynthesis pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cinnamyl propionate can be synthesized through the esterification of cinnamyl alcohol and propionic acid. This reaction is often catalyzed by lipases, such as Candida antarctica lipase B, in a solvent-free condition. The optimal reaction conditions include a temperature of 60°C, an acid to alcohol ratio of 1:3, and an agitation speed of 200 rpm. The highest conversion rate achieved under these conditions is approximately 87.89% after 7 hours .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of biocatalysts like lipases ensures a more environmentally friendly process, reducing the need for harsh chemicals and solvents. The reaction parameters are optimized to maximize yield and efficiency while maintaining the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Cinnamyl propionate primarily undergoes esterification reactions. It can also participate in hydrolysis, where the ester bond is broken down into cinnamyl alcohol and propionic acid. Additionally, it may undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Esterification: Cinnamyl alcohol and propionic acid in the presence of a lipase catalyst.

Hydrolysis: Acidic or basic conditions to break the ester bond.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Esterification: this compound.

Hydrolysis: Cinnamyl alcohol and propionic acid.

Oxidation: Cinnamaldehyde or cinnamic acid.

Reduction: Cinnamyl alcohol.

Comparaison Avec Des Composés Similaires

Cinnamyl propionate can be compared with other cinnamyl esters such as cinnamyl acetate and cinnamyl butyrate. These compounds share similar aromatic properties but differ in their esterifying acids, which result in variations in their aroma profiles and applications. For instance:

Cinnamyl acetate: Has a fruity and balsamic aroma, used in perfumes and flavorings.

Cinnamyl butyrate: Exhibits a sweet and fruity aroma, also used in fragrances and flavors

This compound stands out due to its unique combination of sweet and floral notes, making it particularly valuable in oriental fragrance formulations.

Activité Biologique

Cinnamyl propionate is an aromatic compound derived from cinnamyl alcohol and propionic acid. It is primarily recognized for its use in the fragrance and flavor industries, but recent research has highlighted its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is an ester formed through the reaction of cinnamyl alcohol and propionic acid. The synthesis can be optimized through various parameters such as temperature, reaction time, and molar ratios. For instance, a study reported that under optimized conditions, the conversion rate of this compound reached approximately 42.3% .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In a study evaluating the efficacy of different cinnamic acid derivatives, this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could inhibit bacterial growth at relatively low concentrations.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella enterica | 0.75 |

These results suggest that this compound could be a potential candidate for natural preservatives in food products or as an antimicrobial agent in cosmetic formulations .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH radical scavenging and ABTS assays. The compound exhibited a significant ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These findings indicate that this compound may contribute to skin protection and anti-aging effects in cosmetic applications by reducing oxidative damage .

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in human keratinocytes exposed to inflammatory stimuli. This suggests its potential use in formulations aimed at treating inflammatory skin conditions.

Case Studies

- Cosmetic Applications : A clinical trial involving a topical formulation containing this compound demonstrated improved skin hydration and reduced erythema in participants with sensitive skin. The formulation was well-tolerated with no significant adverse effects reported .

- Food Preservation : In a controlled study on food preservation, the incorporation of this compound into meat products resulted in a notable reduction in microbial load over a storage period of two weeks compared to untreated samples. This suggests its utility as a natural preservative in food systems .

Metabolism and Toxicology

This compound is metabolized primarily through hydrolysis to its constituent alcohol and acid forms. Studies have shown that after oral administration, metabolites are rapidly excreted via urine, indicating efficient metabolism . Toxicological assessments have demonstrated that it has a low toxicity profile, making it suitable for use in food and cosmetic applications.

Propriétés

IUPAC Name |

3-phenylprop-2-enyl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDJMNKPBUNHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047607 | |

| Record name | 3-Phenylprop-2-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-56-0 | |

| Record name | Cinnamyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylprop-2-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cinnamyl propionate and where is it found naturally?

A1: this compound is an ester naturally found in various sources like baked goods, alcoholic beverages, and fruits. Its characteristic aroma contributes to the flavor profiles of these products. []

Q2: How is this compound synthesized in a laboratory setting?

A2: this compound can be synthesized enzymatically using cinnamyl alcohol and propionic acid as precursors. This reaction is often carried out in a solvent-free environment, promoting green chemistry principles. [, ] One study successfully utilized immobilized Pseudomonas cepacia lipase to catalyze this reaction under sonicated conditions, leading to enhanced biocatalytic activity. []

Q3: What is the safety profile of this compound for use in fragrances?

A3: The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of this compound as a fragrance ingredient. [] Additionally, an independent fragrance material review is also available. [] These assessments consider various factors to evaluate the safe use of this compound in consumer products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.